2'-o-Propargylcytidine
Overview
Description
2’-O-Propargylcytidine is a modified nucleoside derived from cytidine. It is characterized by the addition of a propargyl group at the 2’ position of the ribose sugar. This modification enhances its chemical properties, making it a valuable compound in various scientific research fields, particularly in the study of RNA polymerase inhibition and anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Propargylcytidine typically involves the modification of cytidine. One common method includes the reaction of cytidine with propargylic chloride in the presence of a base such as sodium cyanide. The reaction proceeds under mild conditions, and the product is purified using column chromatography and recrystallization .
Industrial Production Methods: Industrial production of 2’-O-Propargylcytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is often produced as a phosphoramidite, which can be used for DNA synthesis or as a monophosphate in RNA synthesis .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Propargylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cycloaddition Reactions: The alkyne group in the propargyl moiety can undergo cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide or other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Cycloaddition: Catalysts such as copper(I) iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cyclic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the nucleoside .
Scientific Research Applications
2’-O-Propargylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Studied for its role in RNA polymerase inhibition and its potential as an anticancer agent.
Medicine: Investigated for its therapeutic potential in cancer treatment and as a tool for studying gene expression.
Industry: Utilized in the production of modified nucleotides for research and pharmaceutical applications
Mechanism of Action
The primary mechanism of action of 2’-O-Propargylcytidine involves the inhibition of RNA polymerase. The propargyl group at the 2’ position interferes with the enzyme’s activity, preventing the synthesis of RNA. This inhibition can lead to the suppression of gene expression, making it a valuable tool in anticancer therapy. The compound targets specific molecular pathways involved in RNA synthesis, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 2’-O-Methylcytidine
- 2’-O-Allylcytidine
- 2’-O-Butylcytidine
Comparison: 2’-O-Propargylcytidine is unique due to the presence of the propargyl group, which imparts distinct chemical properties and biological activities. Compared to other modified nucleosides like 2’-O-Methylcytidine and 2’-O-Allylcytidine, 2’-O-Propargylcytidine exhibits enhanced inhibition of RNA polymerase and greater potential in anticancer applications. The propargyl group also allows for unique cycloaddition reactions, which are not possible with other similar compounds .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h1,3-4,7,9-11,16-17H,5-6H2,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGRSBJPLPTKDE-QCNRFFRDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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